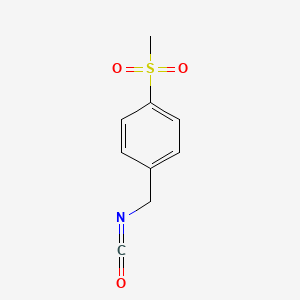![molecular formula C22H17N3 B14226859 N-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-amine CAS No. 824935-71-9](/img/structure/B14226859.png)
N-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-amine is a complex organic compound belonging to the class of indoloquinolines This compound is characterized by its unique structure, which includes an indole fused to a quinoline ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-amine typically involves the annulation reaction of indoles with 2-vinylanilines in the presence of iodine. This method is efficient and straightforward, allowing for the formation of the desired product through a cascade intermolecular nucleophilic substitution and intramolecular cyclization in one pot . The reaction does not require pre-functionalization procedures for the formation of new C–C and C–N bonds, making it a convenient approach for synthesizing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced indoloquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce amine or alkyl-substituted derivatives.
Applications De Recherche Scientifique
N-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of antiviral and anticancer therapies.
Industry: It can be used in the development of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of N-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-amine involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit virus-induced cytopathic effects and reduce viral progeny yields . The compound may also interact with cellular enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
N-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-amine can be compared with other indoloquinoline derivatives, such as:
11-methyl-6H-indolo[2,3-b]quinoline: Similar in structure but lacks the N-methyl-N-phenyl substitution, which may affect its biological activity and chemical properties.
5-methyl-N-(8-(5,6,7,8-tetrahydroacridin-9-ylamino)octyl)-5H-indolo[2,3-b]quinoline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
824935-71-9 |
|---|---|
Formule moléculaire |
C22H17N3 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
N-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-amine |
InChI |
InChI=1S/C22H17N3/c1-25(15-9-3-2-4-10-15)21-17-12-6-8-14-19(17)24-22-20(21)16-11-5-7-13-18(16)23-22/h2-14H,1H3,(H,23,24) |
Clé InChI |
NONZZZCPMXETAB-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C2=C3C4=CC=CC=C4NC3=NC5=CC=CC=C52 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


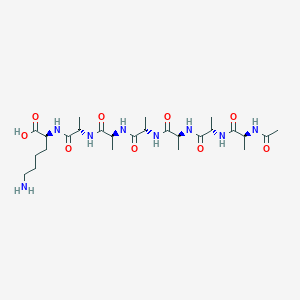
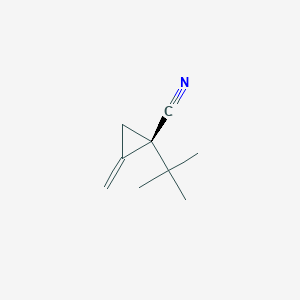
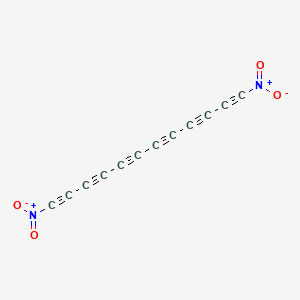
![3-(3-Chlorophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14226801.png)
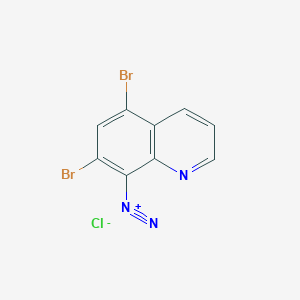
![2-Bromo-2-[2-(2-bromo-5-methoxyphenyl)ethyl]cyclohexan-1-one](/img/structure/B14226813.png)

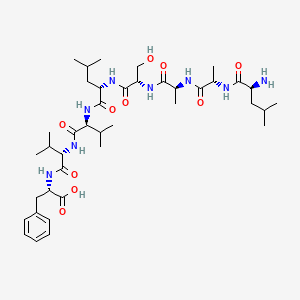
![N'-[(1R)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine](/img/structure/B14226835.png)
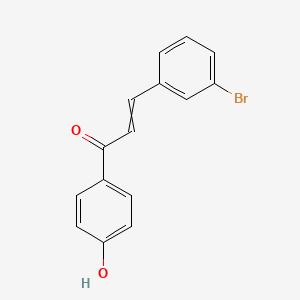
![(3S)-N-Ethyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B14226861.png)
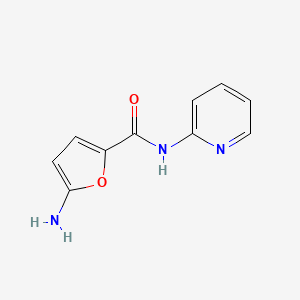
![N-[2-(2,4-dichlorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B14226871.png)
